molecular formula C36H68P2Pd+2 B13912172 Palladium;tricyclohexylphosphanium

Palladium;tricyclohexylphosphanium

Cat. No.: B13912172
M. Wt: 669.3 g/mol
InChI Key: JGBZTJWQMWZVNX-UHFFFAOYSA-P
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Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium;tricyclohexylphosphanium is typically synthesized by reacting palladium(II) chloride with tricyclohexylphosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation . The general reaction can be represented as:

PdCl2+2P(C6H11)3PdCl2(P(C6H11)3)2\text{PdCl}_2 + 2 \text{P(C}_6\text{H}_{11})_3 \rightarrow \text{PdCl}_2(\text{P(C}_6\text{H}_{11})_3)_2 PdCl2​+2P(C6​H11​)3​→PdCl2​(P(C6​H11​)3​)2​

The reaction conditions often involve heating the mixture to facilitate the formation of the complex .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Palladium;tricyclohexylphosphanium undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include halides, boronic acids, and alkenes. Typical conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or ethanol .

Major Products

The major products formed from reactions involving this compound are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .

Mechanism of Action

The mechanism by which palladium;tricyclohexylphosphanium exerts its effects involves the coordination of palladium with the phosphine ligands, which stabilizes the palladium center and facilitates its catalytic activity. The compound acts as a catalyst by forming transient palladium species that undergo oxidative addition, transmetalation, and reductive elimination steps to form the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palladium;tricyclohexylphosphanium is unique due to its high stability and effectiveness in catalyzing a wide range of reactions. Its bulky tricyclohexylphosphine ligands provide steric protection to the palladium center, enhancing its catalytic performance and selectivity compared to other palladium complexes .

Properties

Molecular Formula

C36H68P2Pd+2

Molecular Weight

669.3 g/mol

IUPAC Name

palladium;tricyclohexylphosphanium

InChI

InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;/p+2

InChI Key

JGBZTJWQMWZVNX-UHFFFAOYSA-P

Canonical SMILES

C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[Pd]

Origin of Product

United States

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